molecular formula C25H42O2 B12762432 Methyl-5beta-cholanoate CAS No. 2204-14-0

Methyl-5beta-cholanoate

Cat. No.: B12762432
CAS No.: 2204-14-0
M. Wt: 374.6 g/mol
InChI Key: YHTRVWPOAJKWBV-ZXKBGTPZSA-N
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Description

Methyl-5beta-cholanoate is a chemical compound that belongs to the family of bile acids and their derivatives. It is a methyl ester of 5beta-cholanoic acid and is known for its role in various biochemical and industrial applications. This compound is characterized by its steroidal structure, which includes a cholane backbone with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-5beta-cholanoate typically involves the esterification of 5beta-cholanoic acid. One common method is the reaction of 5beta-cholanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted esterification, which significantly reduces reaction times and increases yields. The process involves the esterification of lithocholic acid followed by oxidation to form the desired methyl ester .

Chemical Reactions Analysis

Types of Reactions

Methyl-5beta-cholanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form keto derivatives.

    Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Keto derivatives such as 3-oxo-5beta-cholanoate.

    Reduction: Hydroxy derivatives such as 3alpha-hydroxy-5beta-cholanoate.

    Substitution: 5beta-cholanoic acid.

Scientific Research Applications

Methyl-5beta-cholanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-5beta-cholanoate involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid receptors and transporters, influencing cholesterol metabolism and bile acid synthesis. The compound can activate nuclear receptors such as FXR (Farnesoid X receptor), which plays a crucial role in regulating bile acid homeostasis .

Comparison with Similar Compounds

Methyl-5beta-cholanoate can be compared with other bile acid derivatives such as:

    Methyl-7-keto-3alpha,12alpha-dihydroxy-5beta-cholanoate: Similar in structure but with additional hydroxyl groups.

    Methyl-3-keto-7alpha,12alpha-dihydroxy-5beta-cholanoate: Contains keto and hydroxyl groups at different positions.

    Methyl-7-keto-3alpha-hydroxy-5beta-cholanoate: Another derivative with a different substitution pattern

These compounds share similar steroidal backbones but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

2204-14-0

Molecular Formula

C25H42O2

Molecular Weight

374.6 g/mol

IUPAC Name

methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H42O2/c1-17(8-13-23(26)27-4)20-11-12-21-19-10-9-18-7-5-6-15-24(18,2)22(19)14-16-25(20,21)3/h17-22H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,24+,25-/m1/s1

InChI Key

YHTRVWPOAJKWBV-ZXKBGTPZSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

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